molecular formula C22H18N6O4S B11382673 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11382673
M. Wt: 462.5 g/mol
InChI Key: NKEFINRRGMMCIC-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfamoyl group, and a dihydropyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide include other pyrimidine-based and dihydropyridazine-based molecules. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C19H19N5O3S
  • Molecular Weight : 437.45 g/mol
  • CAS Number : 667887-29-8

The compound exhibits biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially acting against a range of pathogens.
  • Antioxidant Activity : Some derivatives of similar structures have shown antioxidant capabilities, reducing oxidative stress in cells.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays revealed:

  • E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Staphylococcus aureus : MIC of 16 µg/mL.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)20

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) demonstrated that derivatives similar to this compound were effective against resistant strains of bacteria, suggesting potential for clinical applications in treating infections caused by multidrug-resistant organisms .
  • Anticancer Research : In a study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis .

Properties

Molecular Formula

C22H18N6O4S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C22H18N6O4S/c1-15-11-13-23-22(24-15)27-33(31,32)18-9-7-16(8-10-18)25-21(30)20-19(29)12-14-28(26-20)17-5-3-2-4-6-17/h2-14H,1H3,(H,25,30)(H,23,24,27)

InChI Key

NKEFINRRGMMCIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4

Origin of Product

United States

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